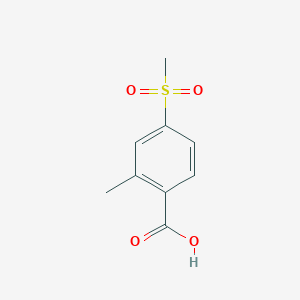

2-Methyl-4-(methylsulfonyl)benzoic acid

説明

Historical Development and Significance of Methylsulfonyl Benzoic Acid Derivatives in Organic Chemistry

The development of methylsulfonyl benzoic acid derivatives is intrinsically linked to the agrochemical industry, particularly with the rise of triketone herbicides. researchgate.net Compounds such as 2-chloro-4-(methylsulfonyl)benzoic acid and 2-nitro-4-methylsulfonylbenzoic acid have been identified as crucial intermediates in the synthesis of potent herbicidal agents like sulcotrione (B48614) and mesotrione. quickcompany.in Patents dating back to the early 1990s describe the preparation of a class of compounds, explicitly including 2-(chloro, bromo, nitro, or methyl)-4-methylsulfonyl-benzoic acid, for the purpose of creating these herbicidal products. google.com

The synthetic utility of these derivatives lies in the specific arrangement of their functional groups. The methylsulfonyl group (–SO₂CH₃) and the substituent at the 2-position (such as chloro, nitro, or methyl) on the benzoic acid ring are key for the subsequent chemical transformations that lead to the final herbicidal structure. google.com The historical importance of this class of molecules is therefore not in their direct application, but in their role as pivotal building blocks in the multi-step synthesis of commercially significant agricultural chemicals. quickcompany.in The synthesis of these intermediates often involves processes like chlorination, nitration, and oxidation of precursor molecules like 4-methylsulfonyltoluene. google.com

The Benzoic Acid Scaffold as a Core Structure in Chemical Synthesis and Drug Design

The benzoic acid scaffold, a simple benzene (B151609) ring attached to a carboxylic acid group, is a fundamental and versatile building block in organic chemistry. preprints.org Discovered in the 16th century, it is a core component in a vast array of synthetic molecules and natural products. researchgate.net Its prevalence is due to the reactivity of the carboxylic acid group, which can be readily converted into other functional groups, and the stability of the aromatic ring, which can be substituted to create diverse chemical structures. preprints.org

In drug design and medicinal chemistry, the benzoic acid moiety is a common feature in many pharmaceutical agents. It is present in drugs spanning various therapeutic classes, including diuretics like furosemide (B1674285) and analgesics. researchgate.net The scaffold's ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable component for binding to biological targets. tandfonline.com Researchers frequently utilize the benzoic acid framework as a starting point for developing new therapeutic agents by modifying the substituents on the aromatic ring to optimize biological activity and pharmacokinetic properties. researchgate.netontosight.ai

Research Landscape and Emerging Interest in 2-Methyl-4-(methylsulfonyl)benzoic Acid

The research landscape surrounding this compound is primarily defined by its inclusion within the broader category of 2-substituted-4-(methylsulfonyl)benzoic acid intermediates used in the synthesis of agrochemicals. google.com While specific academic studies focusing solely on the 2-methyl variant are not abundant in the public literature, its significance is established by patents that list it as a potential precursor for herbicidal compounds. google.com

The interest in this molecule is therefore driven by its potential utility in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a critical class of herbicides that includes mesotrione. bohrium.comacs.org Research in this area is focused on developing new and efficient synthetic routes to these herbicides, which inherently involves the preparation of intermediates like this compound. The "emerging interest" is less about the compound in isolation and more about its role within the ongoing innovation in the field of triketone herbicides, where optimizing the synthesis of key building blocks is of continuous importance. researchgate.net

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and its closely related, well-documented analogs.

| Property | This compound | 2-Chloro-4-(methylsulfonyl)benzoic acid | 2-Nitro-4-(methylsulfonyl)benzoic acid |

| CAS Number | 118939-09-6 chemicalbook.com | 53250-83-2 researchgate.net | 110964-79-9 chemicalbook.com |

| Molecular Formula | C₉H₁₀O₄S bohrium.com | C₈H₇ClO₄S tandfonline.com | C₈H₇NO₆S chemicalbook.com |

| Molecular Weight | 214.24 g/mol | 234.66 g/mol researchgate.net | 245.21 g/mol prepchem.com |

| Melting Point | Data not available | 192-193 °C | 211-212 °C chemicalbook.com |

Detailed Research Findings

Research into the synthesis of 2-substituted-4-(methylsulfonyl)benzoic acids has outlined several chemical pathways. For instance, the preparation of the 2-chloro derivative can be achieved by the chlorination of 4-methylsulfonyltoluene, followed by oxidation of the methyl group to a carboxylic acid using an oxidizing agent like nitric acid. google.com Similarly, the 2-nitro derivative is synthesized through the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343). researchgate.net A key patent discloses that 2-(chloro, bromo, nitro, or methyl)-4-methylsulfonyl-benzoic acid compounds are valuable intermediates for a class of herbicidal compounds, underscoring the industrial relevance of this family of molecules. google.com The primary application of these intermediates is in the synthesis of triketone herbicides, which act by inhibiting the HPPD enzyme in plants.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methyl-4-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6-5-7(14(2,12)13)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKZLBGODVDBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281149 | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118939-09-6 | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118939-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-(methylsulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Development of Novel Synthetic Pathways for 2-Methyl-4-(methylsulfonyl)benzoic Acid

The synthesis of this compound, a molecule with a specific substitution pattern on the benzene (B151609) ring, requires careful strategic planning to ensure regiochemical control and high yields. The development of novel synthetic pathways focuses on multi-step sequences that allow for the precise installation of the methyl, methylsulfonyl, and carboxylic acid groups.

The construction of this compound typically involves a sequence of reactions starting from readily available precursors. A common strategy involves the functionalization of a toluene (B28343) or benzoic acid derivative. For instance, a plausible route could begin with 4-methylsulfonyltoluene, which would then require selective introduction of a methyl group at the ortho position and subsequent oxidation of the benzylic methyl group to a carboxylic acid.

A representative multi-step synthesis for a related compound, 2-nitro-4-methylsulfonyl benzoic acid, highlights the typical process:

Nitration: A substituted toluene is nitrated to introduce the nitro group.

Oxidation: The methyl group on the toluene ring is oxidized to a carboxylic acid. This step is often the focus of significant optimization.

The table below summarizes findings from various studies on the oxidation of substituted toluenes to their corresponding benzoic acids, a key transformation in the synthesis of compounds like this compound.

| Starting Material | Oxidant/Catalyst | Temperature (°C) | Yield (%) | Reference |

| 2-nitro-4-methylsulfonyltoluene | Nitric acid / Vanadium pentoxide | 140 | 98.0 | chemicalbook.com |

| 2-nitro-4-methylsulfonyltoluene | Hydrogen peroxide / CuO/Al2O3 | Not Specified | 78.3 | asianpubs.org |

| 2-nitro-4-methylsulfonyltoluene | Nitric acid / Transition metal oxide / O2 | 130-170 | 88.7 - 95.6 | google.com |

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, catalytic approaches to forming the sulfonyl and carboxyl groups are highly relevant.

Catalytic Sulfonylation: Instead of pre-installing a sulfur-containing group, direct C-H sulfonylation offers a more atom-economical route. Silver-catalyzed C(sp3)-H sulfonylation has been demonstrated for toluene derivatives, allowing for the formation of benzyl sulfones. oup.comoup.com This method involves the reaction of a toluene derivative with a sulfonyl source, such as an α-amino acid sulfonamide, in the presence of a silver catalyst. oup.com While this specific method targets the benzylic position, other catalytic systems are being developed for the direct sulfonylation of the aromatic ring (C(sp2)-H).

Catalytic Carboxylation: The introduction of the carboxylic acid group can be achieved through the catalytic carboxylation of an aryl halide precursor with carbon dioxide (CO2). This approach is advantageous as it utilizes an abundant and non-toxic C1 source. nih.gov Both palladium and nickel complexes have been developed as effective catalysts for this transformation. nih.govgoogle.com For example, a hypothetical precursor such as 1-bromo-2-methyl-4-(methylsulfonyl)benzene could be converted to the target benzoic acid derivative using a palladium or nickel catalyst, a suitable ligand, and a reducing agent in the presence of CO2. nih.govnih.govacs.org Nickel-catalyzed electrochemical carboxylation represents a further advancement, using electrons as the clean reductant and avoiding the need for stoichiometric metallic reducing agents. springernature.com

The general scheme for nickel-catalyzed carboxylation involves the following key steps:

Oxidative addition of the aryl halide to a Ni(0) species.

Reduction of the resulting Ar-Ni(II) complex to an Ar-Ni(I) species.

Insertion of CO2 into the Ar-Ni(I) bond to form a Ni(I) carboxylate.

Reduction of the Ni(I) carboxylate to release the carboxylate product and regenerate the Ni(0) catalyst. nih.govacs.org

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied to several steps.

The use of safer solvents and the development of solvent-free reactions are also central to green chemistry. For example, the synthesis of benzilic acid has been achieved through a solvent-free grinding method, significantly reducing waste compared to traditional methods that use ethanol (B145695). wjpmr.com While not directly applied to the target molecule, this illustrates the potential for solid-state reactions. Furthermore, biocatalysis and the use of renewable feedstocks represent promising future directions. Research into producing benzoic acid derivatives from lignin, a renewable biopolymer, could provide a sustainable starting point for complex molecules. rsc.orgresearchgate.net

Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this involves optimizing reaction conditions to maximize throughput and yield. Patent literature for analogous compounds often details such optimizations.

In the nitric acid-based oxidation of 2-nitro-4-methylsulfonyltoluene, key parameters are carefully controlled to maximize the yield, which can reach up to 98%. chemicalbook.com These parameters include:

Temperature: Maintaining a high temperature (e.g., 140°C) is crucial for the reaction rate. chemicalbook.com

Reagent Addition Rate: The slow, controlled addition of nitric acid over several hours prevents runaway reactions and improves selectivity. chemicalbook.com

Catalyst Loading: The precise amount of catalyst (e.g., vanadium pentoxide) is optimized for maximum efficiency. chemicalbook.com

Gas Flow: In systems using oxygen, the feed rate is controlled to ensure optimal gas-liquid mass transfer and maintain a safe operating pressure. google.com

The use of specialized equipment, such as a reactor with a self-priming stirrer, can enhance gas-liquid mixing, leading to higher reaction rates and improved yields. chemicalbook.comgoogle.com Furthermore, the recovery and reuse of reagents, such as the nitric and sulfuric acids from the reaction mixture, are critical for improving the economic and environmental profile of the process. chemicalbook.com The application of deep eutectic solvents (DESs) as both catalysts and reaction media is another process intensification strategy, which has been demonstrated in the synthesis of methyl benzoate. rsc.org

Functional Group Interconversions and Derivatization Reactions of this compound

Once synthesized, this compound can serve as a versatile intermediate for the preparation of a wide range of derivatives through functional group interconversions.

The carboxylic acid group is a highly versatile functional handle that can be readily converted into other functional groups, such as esters, amides, and acid chlorides. These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Amide Formation: The synthesis of amides from the carboxylic acid and an amine typically requires an activation step, as the direct reaction is a slow, reversible process that requires high temperatures to drive off water. researchgate.net Common methods include:

Conversion to Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC), facilitate the direct formation of an amide bond by activating the carboxylic acid.

Direct Thermal or Catalytic Methods: Direct heating of the carboxylic acid and amine can produce the amide, though often under harsh conditions. researchgate.net Boric acid has been shown to catalyze the direct amidation of benzoic acid under milder conditions. researchgate.net

The table below summarizes common derivatization reactions of the carboxylic acid moiety.

| Derivative | Reagent(s) | General Conditions |

| Methyl Ester | Methanol, H2SO4 (cat.) | Reflux |

| Ethyl Ester | Ethanol, H2SO4 (cat.) | Reflux |

| Acid Chloride | Thionyl chloride (SOCl2) | Heat |

| Benzyl Amide | 1. SOCl2 2. Benzylamine | 1. Heat 2. Base |

| Anilide | 1. SOCl2 2. Aniline | 1. Heat 2. Base |

| N-Alkyl Amide | Alkylamine, DCC | Room Temperature |

Reactivity Studies and Transformations of the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a robust and highly oxidized sulfur functionality that significantly influences the electronic properties of the aromatic ring. It is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This electronic pull deactivates the benzene ring towards electrophilic attack and makes the sulfonyl group itself susceptible to certain transformations.

Nucleophilic Displacement: The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is further activated by other electron-withdrawing substituents. For the reaction to proceed, it typically requires forcing conditions and a potent nucleophile. The strong electron-withdrawing nature of the sulfonyl group helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the substitution process.

Reduction to Sulfide: A common transformation of aryl methyl sulfones is their reduction to the corresponding aryl methyl sulfides. This conversion effectively reverses the oxidation state of the sulfur atom. Various reducing agents can accomplish this transformation, with lithium aluminium hydride (LiAlH₄) in the presence of a catalyst like titanium tetrachloride (TiCl₄) being a particularly effective system for the rapid reduction of sulfones to sulfides.

| Transformation | Reagents and Conditions | Product Type | Notes |

|---|---|---|---|

| Nucleophilic Displacement | Strong nucleophile (e.g., NaOCH₃, NaNH₂), high temperature | Aryl ether, aniline derivative, etc. | Rate is enhanced by additional electron-withdrawing groups on the ring. |

| Reduction to Sulfide | LiAlH₄/TiCl₄, THF | 2-Methyl-4-(methylthio)benzoic acid | This reaction reduces the sulfonyl group to a thioether. |

| Reductive Desulfonylation | Cobalt-NHC complex, Alkylmagnesium reagent | 2-Methylbenzoic acid | This transformation completely removes the sulfonyl group, replacing it with a hydrogen atom. |

Research on related compounds, such as 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, which serves as a herbicide, often involves the synthesis from a precursor like 2-chloro-3-methyl-4-methylsulfonylacetophenone. This highlights that transformations of groups attached to the ring are key steps in creating complex derivatives. patsnap.com

Selective Aromatic Substitutions and Regiochemical Control on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring. The regiochemical outcome of such substitutions on this compound is determined by the directing effects of the three existing substituents.

-CH₃ (Methyl) Group: Located at the C2 position, the methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect. It therefore directs incoming electrophiles to the C3 and C5 positions.

-COOH (Carboxylic Acid) Group: Situated at the C1 position, the carboxylic acid group is a deactivating, meta-director. It withdraws electron density from the ring, directing electrophiles to the C3 and C5 positions.

-SO₂CH₃ (Methylsulfonyl) Group: At the C4 position, this is a strongly deactivating, meta-director. It powerfully withdraws electron density, also directing incoming electrophiles to the C3 and C5 positions.

The unoccupied positions on the ring are C3, C5, and C6. The directing effects of the substituents on these positions can be summarized as follows:

| Position | Effect of -CH₃ (C2) | Effect of -COOH (C1) | Effect of -SO₂CH₃ (C4) | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (meta) | Deactivating (meta) | Possible, but sterically hindered |

| C5 | Activating (para) | Deactivating (meta) | Deactivating (meta) | Most Favorable |

| C6 | Neutral (meta) | Deactivating (ortho) | Deactivating (ortho) | Highly Unfavorable |

Based on this analysis, electrophilic substitution is strongly directed to the C5 position. This position benefits from the activating effect of the methyl group at its para position and concurrently satisfies the meta-directing influence of both the carboxylic acid and methylsulfonyl groups. The C3 position, while also a point of consensus for the directing effects, is significantly more sterically hindered by the adjacent methyl and carboxyl groups, making it a less likely site for attack. The C6 position is strongly deactivated by both ortho substituents and is not activated by the methyl group, rendering it the least reactive site.

Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield the 5-substituted derivative of this compound with high regioselectivity. For instance, the synthesis of the related 2-nitro-4-methylsulfonylbenzoic acid is achieved through the oxidation of 2-nitro-4-methylsulfonyltoluene, demonstrating that functional group additions to the ring are standard procedures in this class of compounds. chemicalbook.comasianpubs.org

Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Investigations for Molecular Structure Determination

Spectroscopic analysis is fundamental to elucidating the molecular structure of 2-Methyl-4-(methylsulfonyl)benzoic acid, with each technique offering unique insights into its chemical composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The acidic proton of the carboxylic acid group would appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons would resonate in the aromatic region (7-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The methyl group attached to the benzene ring would produce a singlet at approximately 2.5-2.7 ppm, while the methyl group of the methylsulfonyl moiety would also appear as a singlet, likely in the region of 3.0-3.3 ppm, shifted downfield due to the electron-withdrawing nature of the sulfonyl group. bohrium.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at a chemical shift of approximately 165-175 ppm. jove.com The aromatic carbons would show a series of signals between 120 and 150 ppm, with their exact positions influenced by the electronic effects of the substituents. The carbon of the methyl group attached to the ring would resonate at around 20-25 ppm, while the methyl carbon of the sulfonyl group would be found further downfield, typically in the 40-45 ppm range. wisc.edu

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 165 - 175 |

| Aromatic CH | 7.0 - 8.5 (m) | 120 - 150 |

| Ring Methyl (-CH₃) | 2.5 - 2.7 (s) | 20 - 25 |

| Sulfonyl Methyl (-SO₂CH₃) | 3.0 - 3.3 (s) | 40 - 45 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Vibrational and electronic spectroscopy techniques are instrumental in identifying the functional groups within the molecule.

UV-Vis Spectroscopy: The electronic spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to show absorption bands in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the substituted benzene ring. The exact position and intensity of these bands are influenced by the electronic nature of the methyl, carboxylic acid, and methylsulfonyl substituents.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Exact Mass Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₉H₁₀O₄S.

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed. Aromatic carboxylic acids typically show prominent fragment ions resulting from the loss of the hydroxyl group ([M-OH]⁺) and the entire carboxyl group ([M-COOH]⁺). jove.comwhitman.edu The fragmentation of the methylsulfonyl group could also occur, leading to characteristic losses.

Advanced Crystallographic Studies and Solid-State Analysis

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-crystal X-ray diffraction analysis would reveal the precise bond lengths, bond angles, and torsional angles of this compound. This technique would confirm the connectivity established by NMR and provide detailed conformational information, such as the orientation of the carboxylic acid and methylsulfonyl groups relative to the benzene ring. For substituted benzoic acids, the planarity of the molecule and any steric hindrance between adjacent substituents can be accurately determined. nih.gov

The solid-state structure of this compound is governed by various non-covalent interactions that dictate the crystal packing.

Hydrogen Bonding: A key feature in the crystal structure of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. chemistryguru.com.sgnih.govchemguide.co.uk This robust supramolecular synthon is a highly predictable and dominant interaction in the solid state of most carboxylic acids. chemistryguru.com.sg

Polymorphism and Cocrystallization Research

Polymorphism: The ability of a solid material to exist in more than one form or crystal structure is known as polymorphism. Different polymorphs of a compound have the same chemical formula but differ in the arrangement of their molecules in the crystal lattice. This can lead to variations in properties such as melting point, solubility, and stability. While the study of polymorphism is crucial for many organic compounds, particularly in the pharmaceutical industry, no distinct polymorphic forms of this compound have been identified or characterized in the public domain.

Cocrystallization: Cocrystallization is a technique used to design crystalline materials by combining a target molecule with a coformer in a specific stoichiometric ratio. These cocrystals are multi-component systems where the components are held together by non-covalent interactions, such as hydrogen bonds. This approach can be used to modify the physical properties of a compound. There are no published studies detailing the formation of cocrystals involving this compound with any coformer.

Further research would be necessary to investigate the potential for polymorphism and cocrystallization in this compound, which could involve screening for different crystalline forms under various crystallization conditions and with a range of potential coformers.

Computational Chemistry and in Silico Modeling

Quantum Mechanical Calculations for Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-Methyl-4-(methylsulfonyl)benzoic acid. jocpr.com Such calculations provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies. researchgate.net

The geometry of the molecule is optimized to find its most stable energetic conformation. For substituted benzoic acids, DFT methods like B3LYP with a 6-311G(d,p) basis set have been shown to provide geometric parameters that are in good agreement with experimental data. jocpr.compsu.edu The presence of the electron-withdrawing methylsulfonyl group and the electron-donating methyl group on the benzene (B151609) ring significantly influences the electronic properties. The methylsulfonyl group, being a strong deactivator, and the methyl group, a weak activator, create a unique electronic environment on the aromatic ring. This electronic distribution is crucial for the molecule's reactivity. nih.gov

Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.info The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. Additionally, the molecular electrostatic potential (MEP) surface can be calculated to identify regions that are prone to electrophilic and nucleophilic attack. niscpr.res.in

Table 1: Predicted Quantum Chemical Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 4.5 D | Indicates overall polarity of the molecule |

| Chemical Hardness (η) | 2.75 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.75 eV | Measures the power to attract electrons |

| Electrophilicity Index (ω) | 4.14 eV | Quantifies the electrophilic nature |

Note: The values in this table are estimations based on typical DFT calculations for structurally similar substituted benzoic acids and are presented for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of this compound. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.

MD simulations can reveal the accessible conformations of this compound in different environments, such as in a solvent or when interacting with a biological target. By analyzing the trajectories from these simulations, it is possible to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a protein's active site.

Prediction of Molecular Properties Relevant to Biological Activity and ADMET Profiling

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov These predictions are essential for assessing the druglikeness of a compound and identifying potential liabilities early in the drug discovery process. researchgate.net For this compound, various molecular descriptors can be calculated to estimate its ADMET profile.

Properties such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to evaluate compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability. mdpi.com The methyl and methylsulfonyl groups will influence the molecule's lipophilicity and polarity, which in turn affect its absorption and distribution characteristics.

Computational models can also predict potential metabolic pathways and interactions with key metabolic enzymes like the cytochrome P450 family. Furthermore, toxicity predictions can flag potential issues such as cardiotoxicity or mutagenicity.

Table 2: Predicted ADMET Properties for this compound

| Property | Predicted Value | Implication for Druglikeness |

| Molecular Weight | 214.24 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP | 2.5 | Optimal lipophilicity for cell permeability |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | Good potential for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10) |

| Caco-2 Permeability | High | Suggests good intestinal absorption |

| hERG Inhibition | Unlikely | Low risk of cardiotoxicity |

Note: These predicted values are based on in silico models and are intended to provide an initial assessment of the compound's pharmacokinetic properties.

Molecular Docking and Ligand-Protein Interaction Modeling for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. mdpi.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. researchgate.net

Given its structural motifs, this compound could potentially target a range of proteins, including kinases and other enzymes where substituted aromatic compounds are known to bind. mdpi.com The carboxylic acid group can form key hydrogen bonds with amino acid residues in a binding pocket. The methylsulfonyl group, with its two oxygen atoms, can also act as a hydrogen bond acceptor. nih.govacs.org The benzene ring can participate in hydrophobic and π-stacking interactions.

The results of molecular docking simulations are typically evaluated using a scoring function that estimates the binding affinity. These scores, along with a detailed analysis of the predicted binding pose, can suggest how tightly the molecule might bind to its target. This information is invaluable for understanding the compound's mechanism of action at a molecular level and for designing more potent and selective analogs. nih.gov The ability to computationally model target engagement helps in prioritizing compounds for further experimental validation. youtube.com

Biological and Pharmacological Research Applications

Utility as a Medicinal Chemistry Scaffold for Novel Therapeutic Agent Discovery

The 2-Methyl-4-(methylsulfonyl)benzoic acid framework serves as a crucial intermediate and structural motif, particularly in the development of herbicides. Its derivatives are integral to the synthesis of compounds that target essential plant enzymes. While its direct use as a therapeutic agent scaffold is less documented, its structural analogs, such as 2-Chloro-4-(methylsulfonyl)benzoic acid and 2-Nitro-4-(methylsulfonyl)benzoic acid, are vital precursors for potent enzyme inhibitors. quickcompany.inontosight.aigoogle.com

The synthesis of derivatives often begins with precursor molecules like 2-chloro-4-methylsulfonyltoluene or 1-Chloro-4-methyl sulfonyl benzene (B151609). quickcompany.ingoogle.com A common synthetic strategy involves the oxidation of the toluene (B28343) methyl group to a carboxylic acid. For instance, 2-Nitro-4-methylsulfonylbenzoic acid can be synthesized through the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide. asianpubs.orgresearchgate.net Another route involves the nitration of 1-Chloro-4-methyl sulfonyl benzene, followed by further reactions to yield 2-Nitro-4-methylsulfonyl benzoic acid (NMSBA), a key intermediate for herbicides like Mesotrione. quickcompany.in These benzoic acid derivatives are then typically converted to an acid chloride, which can be reacted with other cyclic structures, such as 1,3-cyclohexanediones, to produce the final active compounds. googleapis.com

Structure-activity relationship (SAR) studies on compounds incorporating the substituted benzoyl moiety have provided critical insights for designing potent inhibitors. In the context of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the benzoyl portion of the molecule is a key recognition element that interacts with the enzyme's active site.

Key SAR findings for related benzoyl derivatives include:

Substituents at the 2-position: The nature of the substituent at the ortho-position of the benzoic acid ring significantly impacts inhibitory activity. Electron-withdrawing groups like nitro (NO₂) or chloro (Cl) have been shown to be effective. For example, the herbicide Mesotrione features a 2-nitro substituent, while the related compound 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) also shows potent HPPD inhibition. nih.gov

These SAR principles guide the modification of the benzoyl scaffold to enhance biological activity. icm.edu.pl

The optimization process for lead compounds containing the 2-substituted-4-(methylsulfonyl)benzoyl scaffold focuses on modifying both the benzoyl ring and the partner moiety (e.g., the cyclohexanedione ring). The goal is to maximize potency against the target enzyme while ensuring selectivity, which is particularly crucial for herbicides to avoid damage to crops. Optimization strategies have led to the development of commercial products with high efficacy. The compound 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) and its analog CMBC are examples of potent, time-dependent, reversible inhibitors of HPPD that emerged from such optimization efforts. nih.gov

In Vitro and In Vivo Biological Activity Profiling

The primary biological activity associated with derivatives of this compound is enzyme inhibition, specifically targeting enzymes crucial for plant survival.

HPPD Inhibition: The most prominent application of scaffolds related to this compound is in the development of HPPD inhibitors. cambridge.org HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the synthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. beilstein-journals.org Inhibition of HPPD disrupts this pathway, leading to the bleaching of plant tissues and eventual death.

Compounds such as Mesotrione, which contains the 2-nitro-4-(methylsulfonyl)benzoyl moiety, are potent HPPD inhibitors. cambridge.org Similarly, NTBC and CMBC have been extensively studied as powerful, tight-binding reversible inhibitors of HPPD. nih.gov In vitro studies showed that NTBC could inhibit rat liver HPPD by approximately 90% at a concentration of 100 nM, with a calculated IC₅₀ of around 40 nM. nih.gov

Below is a table summarizing the inhibitory activity of key compounds featuring a substituted 4-(methylsulfonyl)benzoyl scaffold against HPPD.

| Compound | 2-Position Substituent | 4-Position Substituent | Target Enzyme | Activity Metric | Value |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | NO₂ | CF₃ | Rat Liver HPPD | IC₅₀ | ~40 nM |

| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | Cl | SO₂CH₃ | Rat Liver HPPD | k* (inactivation rate) | 3.3 x 10⁻⁵ s⁻¹ nM⁻¹ |

Data sourced from scientific literature. nih.gov

While HPPD inhibition is the most researched area, the general class of sulfonylurea herbicides, which can be synthesized from related benzoic acid intermediates, are known inhibitors of acetolactate synthase (ALS). nih.gov

The Wnt signaling pathway is a critical cascade involved in embryonic development, cell proliferation, and tissue homeostasis. nih.govnih.gov Its dysregulation is linked to various diseases, including cancer. mdpi.commdpi.com While numerous natural and synthetic compounds have been investigated for their ability to modulate the Wnt pathway, there is currently a lack of specific research in publicly available literature directly linking this compound or its immediate derivatives to the modulation of Wnt signaling or specific receptor binding assays within this pathway. Research in this area has focused on other classes of molecules, such as flavonoids and various heterocyclic compounds. nih.gov

Antimicrobial Efficacy Against Bacterial and Fungal Strains

There is currently no available scientific literature detailing the antimicrobial efficacy of this compound against specific bacterial and fungal strains. While derivatives of benzoic acid have been investigated for their antimicrobial properties, dedicated studies to determine the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) of this compound against a panel of microorganisms have not been published. Consequently, no data tables of its antimicrobial activity can be provided.

Investigations into Anti-inflammatory and Anticancer Potential

Comprehensive investigations into the anti-inflammatory and anticancer potential of this compound have not been reported in the peer-reviewed scientific literature. Although benzoic acid derivatives are a broad class of compounds with diverse biological activities, including anti-inflammatory and anticancer effects, specific studies on this particular compound are absent. Research to determine its effects on inflammatory pathways or its cytotoxic activity against cancer cell lines has not been documented. Therefore, no detailed research findings or data tables on its anti-inflammatory or anticancer potential are available.

Mechanistic Elucidation of Biological Action and Molecular Target Identification

The molecular mechanisms underlying any potential biological activity of this compound remain unelucidated due to a lack of dedicated research in this area.

Determination of Specific Cellular Pathways and Macromolecular Targets

As there are no published studies on the biological activities of this compound, the specific cellular pathways and macromolecular targets that it may modulate have not been identified. Research to uncover its mechanism of action, including potential interactions with enzymes, receptors, or signaling proteins, has not been undertaken.

Studies on Cellular Uptake, Distribution, and Elimination

There is a lack of available data from studies investigating the cellular uptake, distribution, and elimination of this compound. Pharmacokinetic studies, which are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted by an organism, have not been published for this specific chemical entity.

Metabolomic Profiling and Identification of Active Metabolites

Metabolomic profiling studies for this compound have not been reported. Such studies would be necessary to understand how the compound is metabolized and to identify any potential active metabolites that may contribute to its biological activity. In the absence of this research, there is no information on its metabolic fate.

Applications in Agricultural Chemistry and Crop Protection

Development as Pre- or Post-Emergence Herbicidal Agents

There is no available scientific literature detailing the development and specific use of 2-Methyl-4-(methylsulfonyl)benzoic acid as either a pre-emergence or post-emergence herbicide.

Biochemical Mechanism of Action in Target Plant Species

Information regarding the specific biochemical mechanism of action for this compound in target plant species is not documented in available research.

Efficacy and Selectivity Assessments in Various Agronomic Settings

There are no publicly available studies assessing the efficacy and selectivity of this compound in various agronomic settings.

Environmental Fate and Impact Studies in Agricultural Systems

Studies on the environmental fate and impact of this compound within agricultural systems, including its persistence, degradation, and mobility, are not present in the available scientific literature.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of complex molecules like the derivatives of 2-Methyl-4-(methylsulfonyl)benzoic acid. These computational tools can significantly accelerate the development of novel compounds and optimize synthetic pathways.

Furthermore, AI can be employed in the de novo design of new molecules. By using the this compound scaffold as a starting point, generative models can design novel derivatives with predicted biological activities. These models learn the complex relationships between chemical structures and their properties, enabling the design of molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles for targets beyond COX-2.

Table 1: Applications of AI/ML in the Lifecycle of this compound Derivatives

| Stage | AI/ML Application | Potential Benefit |

|---|---|---|

| Design | Generative Models | Creation of novel derivatives with specific predicted biological activities. |

| Synthesis Planning | Retrosynthesis Algorithms | Identification of more efficient, cost-effective, and sustainable synthetic routes. nih.gov |

| Process Optimization | Predictive Reaction Modeling | Optimization of reaction conditions (temperature, catalysts, solvents) to maximize yield and purity. nih.gov |

| Property Prediction | QSAR Models | In-silico prediction of physicochemical and biological properties, reducing the need for extensive initial screening. |

Exploration of Novel Biological Activities Through High-Throughput Screening

While this compound is primarily known as a precursor to a COX-2 inhibitor, its core structure and that of its close analogues hold potential for other biological activities. High-Throughput Screening (HTS) campaigns offer a powerful method to rapidly assess large libraries of compounds derived from this scaffold against a wide array of biological targets.

Recent studies on various benzoic acid derivatives have revealed a broad range of biological activities, suggesting that the therapeutic potential of this class of compounds is not fully tapped. For instance, different substituted benzoic acids have been identified as sirtuin inhibitors, acetylcholinesterase inhibitors, and carbonic anhydrase inhibitors. nih.govsci-hub.se Another screening study found that certain benzoic acid derivatives could enhance lipid accumulation in microalgae, an application relevant to biofuel production. nih.gov

By creating a focused library of molecules structurally related to this compound, HTS could uncover novel hits for targets in areas such as oncology, neurodegenerative diseases, or metabolic disorders. The functional groups present in the molecule—a carboxylic acid, a methyl group, and a methylsulfonyl group—provide distinct points for chemical modification, allowing for the creation of a diverse library for screening purposes.

Development of Hybrid Molecules and Prodrug Strategies

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a promising strategy for addressing complex diseases. nih.gov Given that the methylsulfonylphenyl moiety is crucial for selective COX-2 inhibition, the scaffold of this compound is an attractive starting point for creating multi-target drugs. nih.govresearchgate.net

Researchers are actively designing hybrid molecules that incorporate a COX-2 inhibitory motif with another pharmacophore to achieve synergistic effects or to mitigate side effects. acs.org For example, hybrids combining a COX-2 inhibitor with free radical scavengers have been designed to leverage both anti-inflammatory and antioxidant activities. nih.gov Future research could involve using this compound to synthesize hybrids that target both inflammation and other pathological pathways, such as those involved in cancer or cardiovascular disease. nih.gov

Prodrug strategies also represent a viable future direction. The carboxylic acid group on the molecule could be chemically modified to create a prodrug that improves the compound's solubility, stability, or pharmacokinetic profile. The prodrug would then be converted into the active form in vivo, potentially allowing for more targeted drug delivery or a more favorable release profile.

Sustainable and Scalable Production Methodologies

As the demand for pharmaceuticals increases, so does the need for sustainable and scalable manufacturing processes. Future research on this compound will likely focus on developing "green" chemistry approaches to its synthesis. This involves minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Key areas of development include:

Biocatalysis: Utilizing enzymes to perform specific chemical transformations can lead to higher selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. rsc.org Research into enzymes that can perform oxidation or methylation on benzoic acid precursors could lead to novel, greener synthetic routes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and easier scalability. researchgate.net Adapting the synthesis of this compound to a continuous flow process could enhance yield, purity, and production efficiency. researchgate.net

Alternative Solvents: The search for and application of greener solvents, such as ionic liquids or supercritical fluids, can reduce the environmental footprint associated with the synthesis.

Process Optimization: Continued refinement of existing synthetic routes to reduce the number of steps, improve atom economy, and replace costly or hazardous reagents is an ongoing goal. googleapis.compatsnap.com The development of novel processes aims to reduce the cost and complexity of large-scale manufacturing. researchgate.netgoogleapis.com

By focusing on these sustainable methodologies, the chemical industry can produce vital intermediates like this compound in a more environmentally responsible and economically viable manner.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Etoricoxib |

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-(methylsulfonyl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of derivatives like 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid involves refluxing with NaOH in methanol at 50°C for 5 hours, followed by slow evaporation to obtain crystals . Optimization may include adjusting solvent polarity, reaction time, and temperature. For example, using aprotic solvents like DMF could enhance sulfonation efficiency. Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

Employ a combination of techniques:

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Liquid chromatography with fluorescence detection is effective after derivatization. For electrochemical studies, cyclic voltammetry in acidic media (e.g., HPO) can quantify redox behavior . Calibration curves should be validated against certified reference materials.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

X-ray diffraction reveals two independent molecules in the asymmetric unit, with dihedral angles between the benzoic acid and dihydroisoxazole rings at 87.3° and 87.7°, indicating near-orthogonal packing . Hydrogen bonding networks (O–H⋯O and C–H⋯O) stabilize the lattice. Use SHELXL for refinement, ensuring R < 0.05 for high-resolution data .

Q. What computational strategies predict the compound’s reactivity and environmental persistence?

- DFT Calculations : Model frontier molecular orbitals to predict electrophilic/nucleophilic sites.

- QSAR Models : Correlate sulfonyl group electronegativity with herbicidal activity (e.g., inhibition of 4-HPPD enzymes) .

- Degradation Pathways : Simulate hydrolysis under varying pH; the methylsulfonyl group is resistant to oxidation but may undergo photolysis in aqueous media .

Q. How do structural modifications influence biological activity?

Methodological Challenges

Q. How to address contradictions in crystallographic vs. spectroscopic data?

If NMR suggests planar carboxyl groups while crystallography shows a 33.2° torsion angle, consider dynamic effects in solution. Use variable-temperature NMR to probe conformational flexibility . Cross-validate with IR spectroscopy (C=O stretch at ~1700 cm) and DFT-optimized geometries.

Q. What experimental controls are critical in electrochemical studies?

- Blank Electrolyte : Measure background current in the absence of analyte.

- Internal Standards : Use ferrocene/ferrocenium for potential calibration.

- Mass Transport Effects : Perform rotating disk electrode (RDE) experiments to distinguish kinetic vs. diffusion-limited processes .

Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves and goggles; avoid inhalation (LD data pending).

- Waste Disposal : Neutralize acidic waste with NaHCO before disposal .

- Storage : Keep in amber vials at 4°C to prevent photodegradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。